molecular formula C26H43NO3 B106542 CB-52 CAS No. 869376-90-9

CB-52

Cat. No.: B106542
CAS No.: 869376-90-9
M. Wt: 417.6 g/mol
InChI Key: BHJRHOCTESKVMJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

CB-52, also known as N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide, primarily targets the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.

Mode of Action

This compound exhibits high affinity for the CB1 and CB2 receptors, with Ki values of 210 and 30 nM, respectively . In vitro, this compound behaves primarily as a CB1 receptor partial agonist and a CB2 receptor neutral antagonist . This means that this compound can activate the CB1 receptor to a lesser extent compared to a full agonist, while it prevents the activation of the CB2 receptor by endogenous or exogenous agonists.

Biochemical Analysis

Biochemical Properties

CB-52 interacts with the CB1 and CB2 receptors, exhibiting high-affinity binding . It behaves primarily as a CB1 receptor partial agonist and a CB2 receptor neutral antagonist in vitro .

Cellular Effects

The effects of this compound on cells are primarily mediated through its interactions with the CB1 and CB2 receptors . By acting as a partial agonist at the CB1 receptor and a neutral antagonist at the CB2 receptor, this compound can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with the CB1 and CB2 receptors . As a partial agonist of the CB1 receptor and a neutral antagonist of the CB2 receptor, this compound can influence enzyme activity and gene expression .

Metabolic Pathways

This compound is involved in the endocannabinoid system’s metabolic pathways due to its interactions with the CB1 and CB2 receptors . Specific information on the enzymes or cofactors it interacts with, or its effects on metabolic flux or metabolite levels, is not currently available.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with the CB1 and CB2 receptors . Specific information on any transporters or binding proteins it interacts with, or its effects on localization or accumulation, is not currently available.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are likely influenced by its interactions with the CB1 and CB2 receptors . Specific information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is not currently available.

Preparation Methods

The synthesis of CB-52 involves several steps, starting with the preparation of the core structure followed by functionalization to introduce the desired substituents. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

CB-52 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

N-cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO3/c1-2-3-4-11-14-22-16-19-24(28)21-25(22)30-20-13-10-8-6-5-7-9-12-15-26(29)27-23-17-18-23/h16,19,21,23,28H,2-15,17-18,20H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJRHOCTESKVMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C=C(C=C1)O)OCCCCCCCCCCC(=O)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017200
Record name N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869376-90-9
Record name N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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